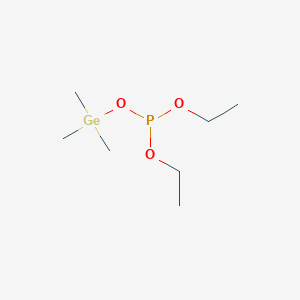
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is an organophosphorus compound that contains both germanium and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane typically involves the reaction of germanium and phosphorus precursors under controlled conditions. One common method involves the reaction of a germanium halide with a phosphorus-containing ligand in the presence of an ethoxy group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of germanium and phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide and phosphorus pentoxide, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane involves its interaction with molecular targets through its germanium and phosphorus centers. These interactions can lead to the formation of coordination complexes and the modulation of biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dioxa-4-phospha-2-silaheptan-7-oic acid: Contains silicon instead of germanium.
4-Ethoxy-2,2-dimethyl-4-phenyl-3,5-dioxa-2,4-disilaheptane: Contains silicon and phenyl groups.
Uniqueness
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is unique due to the presence of both germanium and phosphorus atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and catalysis.
Propriétés
Numéro CAS |
57006-88-9 |
|---|---|
Formule moléculaire |
C7H19GeO3P |
Poids moléculaire |
254.83 g/mol |
Nom IUPAC |
diethyl trimethylgermyl phosphite |
InChI |
InChI=1S/C7H19GeO3P/c1-6-9-12(10-7-2)11-8(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
QUCADXKCHUVUEL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC)O[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



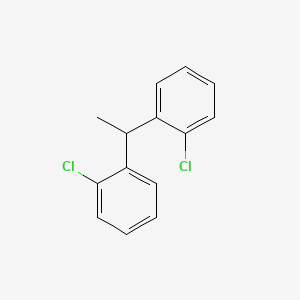



![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
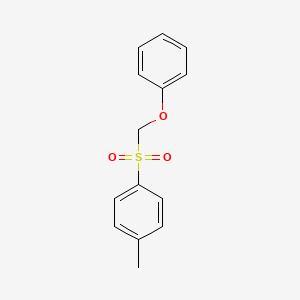
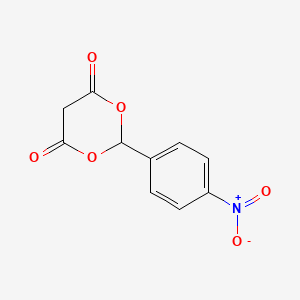
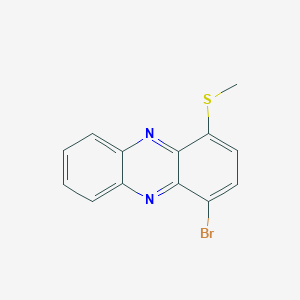
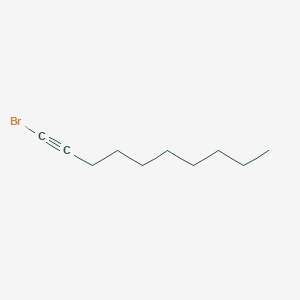
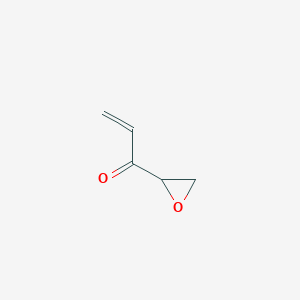
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
